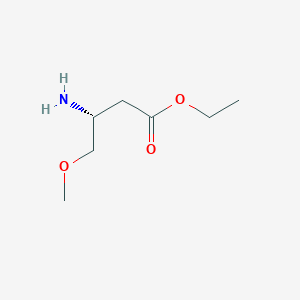
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide, also known as BMB-BSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism Of Action
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide exerts its effects by binding to the active site of carbonic anhydrase and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are essential for many physiological processes, including acid-base balance and ion transport. N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has also been shown to interact with other proteins, including serum albumin, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the modulation of protein-protein interactions, and the potential for drug delivery. N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has also been shown to have anti-inflammatory and anti-cancer properties.
Advantages And Limitations For Lab Experiments
One of the main advantages of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide is its ability to selectively inhibit carbonic anhydrase activity, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one of the limitations of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research on N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide. One area of interest is the development of novel carbonic anhydrase inhibitors based on the structure of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide. Another area of interest is the use of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide as a drug delivery agent, which could potentially improve the efficacy and safety of existing drugs. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide and its potential applications in various fields of research.
Synthesis Methods
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-butoxybenzenesulfonyl chloride with 2,4-bis(dimethylamino)pyrimidine-5-amine in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions, including N-alkylation, to yield the final product.
Scientific Research Applications
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has been investigated for its ability to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in many physiological processes. In biochemistry, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has been used as a tool to study the interactions between proteins and small molecules. In pharmacology, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide has been investigated for its potential use as a drug delivery agent.
properties
IUPAC Name |
N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-4-butoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O3S/c1-6-7-12-26-14-8-10-15(11-9-14)27(24,25)21-16-13-19-18(23(4)5)20-17(16)22(2)3/h8-11,13,21H,6-7,12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZLEHUMXGWAJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2N(C)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-bis(dimethylamino)pyrimidin-5-yl)-4-butoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-pyrrol-1-ylbenzoyl)amino]acetic Acid](/img/structure/B2620083.png)
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((4-cyclohexylphenyl)sulfonyl)piperazine](/img/structure/B2620085.png)
![8-methoxy-2-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-2H-chromene-3-carboxamide](/img/structure/B2620087.png)
![2-[(2-chloroacetyl)-methylamino]-N,N-dimethylacetamide](/img/structure/B2620089.png)


![N-(3,4-dimethylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-4-phenylthiophene-3-sulfonamide](/img/structure/B2620092.png)
![N-(4-bromo-2-fluorophenyl)-2-{[7-(4-methylphenyl)pyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2620093.png)


![N-(2,4-dimethoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2620100.png)
![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2620102.png)
![7-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/no-structure.png)
